molecular formula C8H10N2O5S B5656121 N-(2-methoxy-5-nitrophenyl)methanesulfonamide

N-(2-methoxy-5-nitrophenyl)methanesulfonamide

Cat. No. B5656121
M. Wt: 246.24 g/mol
InChI Key: ZYDWMQPKWZSZJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-methoxy-5-nitrophenyl)methanesulfonamide and related compounds often involves reactions such as electrophilic alkylation followed by nucleophilic allylation or propargylation. These processes can lead to different products based on the Lewis acid employed, offering a versatile approach to synthesizing various derivatives of methanesulfonamide (Sato et al., 1987).

Molecular Structure Analysis

The molecular structure of N-(2-methoxy-5-nitrophenyl)methanesulfonamide-related compounds has been detailed through X-ray diffraction and spectroscopic methods, revealing intricate details such as hydrogen bonds, intermolecular interactions, and molecular conformations. This structural information aids in understanding the chemical behavior and potential applications of these compounds (Binkowska et al., 2001; Gowda et al., 2007).

Chemical Reactions and Properties

N-(2-methoxy-5-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including vicarious nucleophilic substitutions and electrophilic additions. The reactions are influenced by the presence of functional groups and the chemical environment, leading to a range of products with different properties and potential applications (Lemek et al., 2008; Kondo et al., 2000).

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5S/c1-15-8-4-3-6(10(11)12)5-7(8)9-16(2,13)14/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDWMQPKWZSZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-nitrophenyl)methanesulfonamide

Synthesis routes and methods

Procedure details

To a solution of 2-methoxy-5-nitroaniline (5 g) in pyridine (25 ml) at 0° C. was added dropwise methanesulfonyl chloride (3.5 ml) then pyridine (0.5 ml). The mixture was left at 0° C. for 1 hour, then brought to RT for 2 h. The mixture was poured onto ice (100 g) and dilute hydrochloric acid (3M, 100 ml), the solid formed was filtered then washed with water to give 2-Methoxy-5-nitro-methanesulfonylaminobenzene (5.2 g, 71%) as an off-white crystalline solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three

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